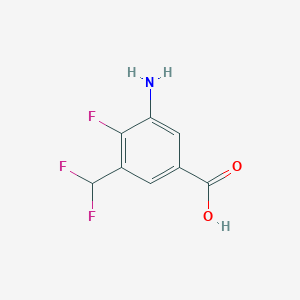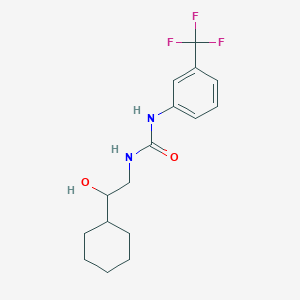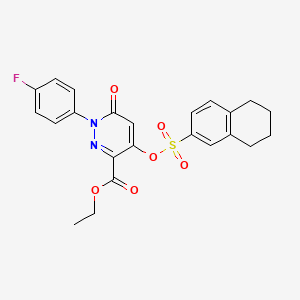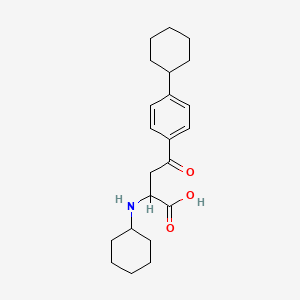
2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is an organic compound characterized by its complex structure, which includes both cyclohexyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexylamine Derivative: Cyclohexylamine is reacted with a suitable acylating agent to form the cyclohexylamino derivative.
Aldol Condensation: The cyclohexylamino derivative undergoes aldol condensation with a benzaldehyde derivative to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized to introduce the keto group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group to an alcohol.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
科学的研究の応用
2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
- 2-(Cyclohexylamino)-4-phenylbutanoic acid
- 4-(4-Cyclohexylphenyl)-2-oxobutanoic acid
- 2-(Cyclohexylamino)-4-(4-methylphenyl)-4-oxobutanoic acid
Uniqueness
2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
2-(cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c24-21(15-20(22(25)26)23-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h11-14,16,19-20,23H,1-10,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCFSSMQCJLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
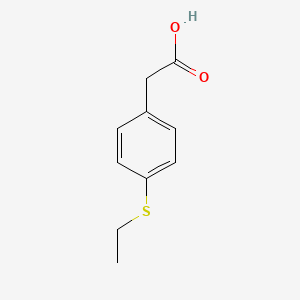
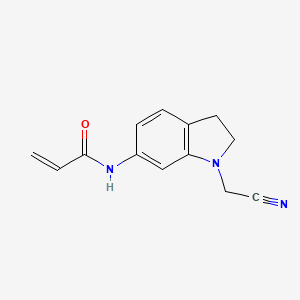
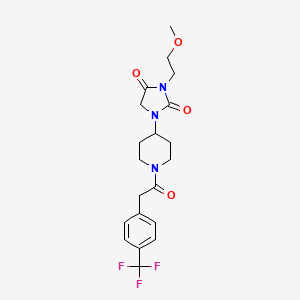
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
![N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2677789.png)
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)
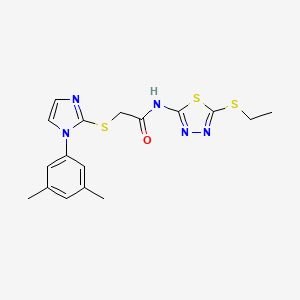
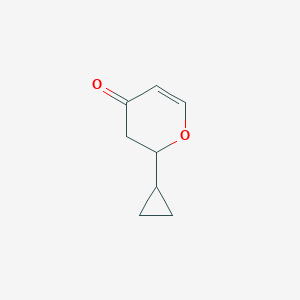
![N-(4-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2677795.png)
![(2E)-3-(2-chlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2677797.png)
![2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2677798.png)
